2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one 2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 5975-05-3
VCID: VC8281995
InChI: InChI=1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(17)14-11(15)13/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17)/t6-,8-,9-,10-/m1/s1
SMILES: CC1(OC2C(OC(C2O1)N3C=CC(=O)N=C3N)CO)C
Molecular Formula: C12H17N3O5
Molecular Weight: 283.28 g/mol

2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one

CAS No.: 5975-05-3

Cat. No.: VC8281995

Molecular Formula: C12H17N3O5

Molecular Weight: 283.28 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one - 5975-05-3

Specification

CAS No. 5975-05-3
Molecular Formula C12H17N3O5
Molecular Weight 283.28 g/mol
IUPAC Name 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one
Standard InChI InChI=1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(17)14-11(15)13/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17)/t6-,8-,9-,10-/m1/s1
Standard InChI Key OJUYYMGWCQOZAM-PEBGCTIMSA-N
Isomeric SMILES CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)N=C3N)CO)C
SMILES CC1(OC2C(OC(C2O1)N3C=CC(=O)N=C3N)CO)C
Canonical SMILES CC1(OC2C(OC(C2O1)N3C=CC(=O)N=C3N)CO)C

Introduction

2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d]dioxol-4-yl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidine ring fused with a tetrahydrofurodioxol system. This unique structure makes it valuable in medicinal chemistry and organic synthesis due to its potential biological activity and versatility in synthetic applications.

Synthetic Routes

The synthesis of this compound involves:

  • Cyclization to form the tetrahydrofurodioxol ring.

  • Introduction of the pyrimidine moiety through condensation and substitution reactions.

Key reaction conditions include:

  • Use of strong acids or bases.

  • Elevated temperatures.

  • Catalysts to enhance yield and selectivity.

Industrial Production

For large-scale production:

  • Continuous flow reactors are employed for efficiency.

  • Environmentally friendly solvents and reagents are prioritized.

  • Advanced purification techniques ensure high purity.

Medicinal Chemistry

This compound is being explored for:

  • Antiviral activity.

  • Anticancer properties.

Organic Synthesis

It serves as a building block for creating more complex molecules.

Material Science

Used in the development of advanced materials and intermediates in pharmaceutical and agrochemical industries.

Mechanism of Action

The compound interacts with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways depending on the specific derivative used. Detailed studies are ongoing to identify precise mechanisms.

Research Findings

Recent studies indicate:

  • The compound's derivatives exhibit promising results in inhibiting certain enzymes linked to cancer progression.

  • It has shown potential as a precursor for synthesizing biologically active molecules with enhanced stability.

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